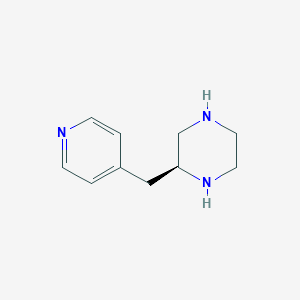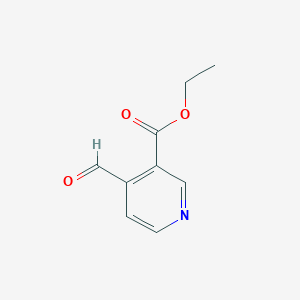
2,3-Dimethylquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a hydroxyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with diketones. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring, followed by hydroxylation at the 5-position . Another approach involves the use of transition-metal-free catalysis, which has been shown to be effective in synthesizing quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline-5-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylquinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication and repair processes. The hydroxyl group at the 5-position plays a crucial role in its binding affinity to target molecules, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activities.
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry
Uniqueness
2,3-Dimethylquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Propiedades
Número CAS |
56183-38-1 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2,3-dimethylquinoxalin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-8(11-6)4-3-5-9(10)13/h3-5,13H,1-2H3 |
Clave InChI |
NHUNVOXWVPUSBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


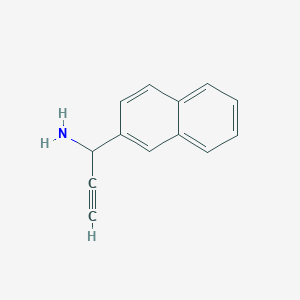
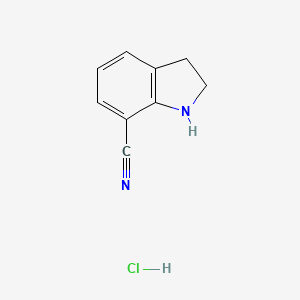
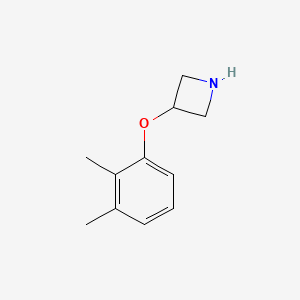


![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)

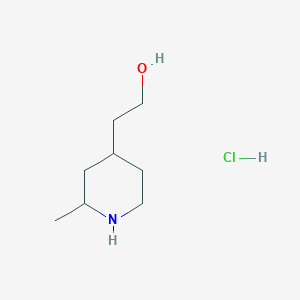
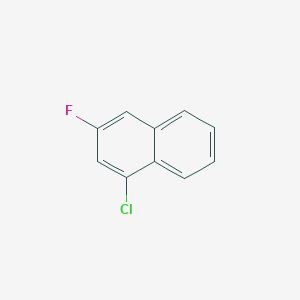
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)


